![molecular formula C5H9ClO B3249821 (R)-1-Chloropent-4-EN-2-OL CAS No. 197899-19-7](/img/structure/B3249821.png)
(R)-1-Chloropent-4-EN-2-OL
Overview
Description
(R)-1-Chloropent-4-EN-2-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound that can exist in two different forms, namely (R) and (S).
Scientific Research Applications
Anti-HIV Effects
(R)-1-Chloropent-4-EN-2-OL shows potential in inhibiting HIV replication. Savarino et al. (2001) found that chloroquine, which shares a similar structure, selectively inhibited HIV-1 IIIB replication. This was associated with structural changes in the gp120 glycoprotein, indicating a broad-spectrum anti-HIV-1 and HIV-2 activity at clinically achievable concentrations (Savarino et al., 2001).
Potential in Cancer Therapy
Solomon and Lee (2009) reported that chloroquine, closely related to (R)-1-Chloropent-4-EN-2-OL, could effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. This suggests its use as a possible enhancing agent in cancer therapies (Solomon & Lee, 2009).
Role in Chemical Synthesis
In chemical synthesis, derivatives of (R)-1-Chloropent-4-EN-2-OL have been used. Specklin et al. (2014) achieved enantiopure (R)-4-triisopropylsilyloxycyclopent-2-en-1-one through enzymatic desymmetrization, highlighting its role in producing enantioselective compounds (Specklin et al., 2014).
Application in Bioreactor Systems
Azizi et al. (2021) discussed the use of (R)-1-Chloropent-4-EN-2-OL in bioreactor systems. Their study on 4-chlorophenol removal by air lift packed bed bioreactor indicated that such compounds could be effectively managed in biological treatment systems (Azizi et al., 2021).
Enzymatic Synthesis Applications
Moen et al. (2005) synthesized enantiomers of ranolazine, a potential anti-anginal drug, from enantiopure (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol, showcasing the role of similar compounds in the enzymatic synthesis of medically significant substances (Moen et al., 2005).
properties
IUPAC Name |
(2R)-1-chloropent-4-en-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4H2/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJUQGWFGIUDIE-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Chloropent-4-EN-2-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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